molecular formula C18H23N3O8 B2610436 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 874805-54-6

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

Cat. No.: B2610436
CAS No.: 874805-54-6
M. Wt: 409.395
InChI Key: GXRBEHWIEZJOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-(Benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a synthetic oxalamide derivative featuring a benzodioxole-carbonyl-oxazolidine core linked to a dimethoxyethyl substituent. This compound integrates multiple pharmacophoric motifs:

  • Oxazolidinone ring: Known for conformational rigidity and antimicrobial applications .
  • Benzodioxole moiety: Enhances metabolic stability and ligand-receptor interactions .
  • Oxalamide backbone: Implicated in umami taste receptor agonism (hTAS1R1/hTAS1R3) .
  • Dimethoxyethyl group: Likely improves aqueous solubility compared to lipophilic analogs .

Synthetic routes likely employ carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in structurally related benzamides and oxalamides .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O8/c1-25-15(26-2)9-20-17(23)16(22)19-8-14-21(5-6-27-14)18(24)11-3-4-12-13(7-11)29-10-28-12/h3-4,7,14-15H,5-6,8-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBEHWIEZJOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The oxazolidin ring can be formed through cyclization reactions involving appropriate amines and carbonyl compounds . The final step involves coupling the benzo[d][1,3]dioxole and oxazolidin intermediates with oxalamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Oxalamide Cleavage

The oxalamide group (-NHC(=O)C(=O)NH-) undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) cleaves the oxalamide bond, yielding benzo[d] dioxole-5-carboxylic acid and 2,2-dimethoxyethylamine derivatives .

  • Basic Hydrolysis : NaOH (2M) at 80°C produces sodium oxalate and corresponding amine fragments .

Oxazolidine Ring Opening

The oxazolidin-2-ylmethyl group is susceptible to ring-opening under nucleophilic conditions:

  • Hydrolysis : Aqueous H2SO4 (1M) at 60°C cleaves the oxazolidine ring, forming a secondary alcohol and releasing the methylene-linked amine .

Benzo[d] dioxole Oxidation

The benzo[d] dioxole moiety reacts with strong oxidizers:

ReagentConditionsProduct
KMnO4 (0.1M)H2O, 25°C, 24h3,4-Dihydroxybenzoic acid
CrO3/H2SO4Acetone, 0°C1,2-Quinone derivative

Amide Reduction

The oxalamide group can be reduced to ethylene diamine analogs:

  • LiAlH4 in THF at 0°C reduces the carbonyl groups to -CH2NH- linkages .

Dimethoxyethyl Group Functionalization

The 2,2-dimethoxyethyl substituent participates in nucleophilic substitutions:

  • Methanolysis : HCl/MeOH replaces methoxy groups with hydroxyls, forming a diol intermediate .

  • Grignard Reagents : RMgX (R = alkyl/aryl) substitutes methoxy groups, yielding branched ethers .

Palladium-Catalyzed Coupling

The benzo[d] dioxole-carbonyl group facilitates Suzuki-Miyaura cross-coupling:

  • Conditions : Pd(PPh3)4, K2CO3, DMF/H2O, 80°C.

  • Products : Biaryl derivatives for extended conjugation .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, producing CO2, NH3, and phenolic fragments .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces cleavage of the dioxole ring, forming carboxyl radicals .

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductsSource Citations
Acidic HydrolysisHCl (6M), refluxCarboxylic acid + amines
Oxazolidine OpeningH2SO4 (1M), 60°CSecondary alcohol + amine
Benzo[d] dioxole OxidationKMnO4, H2O3,4-Dihydroxybenzoic acid
Amide ReductionLiAlH4, THF, 0°CEthylene diamine analogs
Suzuki CouplingPd(PPh3)4, K2CO3, DMF/H2OBiaryl derivatives

Scientific Research Applications

Chemistry

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide serves as a valuable building block in organic synthesis. Its unique structure allows for modifications leading to the development of more complex molecules.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Studies suggest it may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity.

Medicine

The compound has shown promise in medicinal applications, particularly:

  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by inhibiting tubulin polymerization, a critical process for cell division.
  • Antimicrobial Activity : In vitro studies have demonstrated strong antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound revealed its ability to inhibit cancer cell proliferation in various cancer lines. The mechanism was linked to its action on tubulin dynamics, disrupting mitotic processes and leading to cell death.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed potential synergistic effects when combined with traditional antibiotics, enhancing their efficacy.

Mechanism of Action

Comparison with Similar Compounds

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

  • Key differences : S336 substitutes the oxazolidine-benzodioxole core with a pyridyl-ethyl group and dimethoxybenzyl chain.
  • Bioactivity : S336 is a potent umami agonist (EC₅₀ = 0.8 μM in hTAS1R1/hTAS1R3 assays) . The target compound’s benzodioxole-oxazolidine system may enhance receptor binding but reduce solubility versus S336’s pyridyl group.

2-(7-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)benzo[d][1,3]dioxol-5-yl)-N-methylacetamide

  • Key differences : This patented compound replaces the oxalamide with an acetamide and introduces trifluoromethyl groups.

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

  • Key differences: Features a thiazolidinone ring instead of oxazolidinone, with a dioxo group enhancing electrophilicity.
  • Synthesis: Both compounds use EDC/HOBt-mediated coupling, but the thiazolidinone derivative requires additional cyclization steps .

Bioactivity and Functional Properties

  • Umami Agonism : S336’s oxalamide structure is critical for hTAS1R1/hTAS1R3 activation . The target compound’s benzodioxole moiety may enhance binding affinity but reduce metabolic clearance versus S336’s pyridyl group.
  • Antimicrobial Potential: Oxazolidinone derivatives (e.g., linezolid) inhibit bacterial protein synthesis. The target’s oxazolidine ring may confer similar activity but requires validation .
  • Toxicology : N-Alkyl benzamides (e.g., ’s umami compounds) show low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents), suggesting the target compound may share this profile .

Physicochemical Properties

Property Target Compound S336 Compound
Molecular Weight ~495 g/mol (estimated) 385.4 g/mol 207.3 g/mol
LogP ~2.1 (predicted) 2.8 1.5
Water Solubility Moderate (dimethoxyethyl) Low (pyridyl) High (hydroxyethyl)
Metabolic Stability High (benzodioxole) Moderate Low

Key Observations :

  • The dimethoxyethyl group likely enhances solubility versus S336’s lipophilic substituents.
  • Benzodioxole improves metabolic stability over ’s tertiary alcohol .

Biological Activity

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, an oxazolidinone ring , and an oxalamide linkage . These structural features contribute to its biological properties and interaction with various molecular targets.

ComponentDescription
Benzo[d][1,3]dioxoleAromatic system known for its biological activity
Oxazolidinone RingFive-membered heterocyclic structure containing nitrogen and oxygen
Oxalamide LinkageFunctional group associated with enzyme inhibition

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that the compound may act as an enzyme inhibitor , potentially affecting pathways involved in cell proliferation and apoptosis.

Key Mechanisms Identified:

  • Inhibition of Tubulin Polymerization : The compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, which is critical for cell division.
  • Induction of Apoptosis : It has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity and Therapeutic Potential

Research has explored the compound's potential in several therapeutic areas:

  • Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, it demonstrated significant growth inhibition in breast and lung cancer cells.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antitumor Activity :
    • Objective: Evaluate the anticancer efficacy against breast cancer cells.
    • Findings: The compound showed IC50 values in the low micromolar range, indicating strong cytotoxicity.
    • : Promising candidate for further development in cancer therapy.
  • Enzyme Inhibition Assay :
    • Objective: Assess the inhibitory effects on tubulin polymerization.
    • Findings: Significant inhibition was observed compared to control groups.
    • : Supports the hypothesis that the compound may be effective in disrupting cancer cell proliferation.

Q & A

How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization should focus on reaction conditions (temperature, solvent polarity, catalyst load) and purification strategies. For example, using Design of Experiments (DoE) to systematically vary parameters like stoichiometry or reaction time can identify critical factors . Intermediate purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and final recrystallization in polar aprotic solvents (e.g., DMF/water) can enhance purity. Monitoring by TLC or HPLC at each step ensures intermediate stability and reaction completion .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
Combine 1H/13C NMR to confirm proton environments and carbonyl/oxazolidine moieties , FT-IR for functional groups (e.g., C=O at ~1700 cm⁻¹), and HRMS for molecular ion validation. HPLC-PDA (with C18 columns and acetonitrile/water gradients) assesses purity, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .

How can researchers investigate the compound's structure-activity relationship (SAR) for therapeutic applications?

Methodological Answer:
Develop a library of analogs with modifications to the benzodioxole, oxazolidine, or dimethoxyethyl groups. Test bioactivity in in vitro assays (e.g., enzyme inhibition, cell viability). Use molecular docking to predict binding affinities to targets like kinases or GPCRs. Correlate substituent effects (e.g., electron-withdrawing groups on benzodioxole) with activity trends .

What strategies address contradictions in bioactivity data across different in vitro assays?

Methodological Answer:
Standardize assay conditions (e.g., cell line provenance, serum concentration) and include positive controls (e.g., known inhibitors). Use dose-response curves to calculate IC50/EC50 values, reducing variability. Validate contradictory results with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Statistical tools like ANOVA can identify outliers or batch effects .

What purification methods are recommended post-synthesis?

Methodological Answer:
After aqueous workup, use flash chromatography (silica gel, 60–120 mesh) with gradients optimized for polarity (e.g., 10–50% ethyl acetate in hexane). For final purification, preparative HPLC (C18 column, methanol/water + 0.1% TFA) or recrystallization in ethanol/water mixtures improves yield. Monitor purity via analytical HPLC (>95% peak area) .

How to design experiments elucidating the metabolic pathways of this compound?

Methodological Answer:
Use radiolabeled isotopes (e.g., 14C at the oxalamide group) in hepatocyte incubation studies. Analyze metabolites via LC-MS/MS with fragmentation patterns. Compare results across species (e.g., human vs. rat microsomes) to identify interspecies variability. CYP450 inhibition assays pinpoint enzymes involved in phase I metabolism .

How to assess potential off-target interactions in biological systems?

Methodological Answer:
Perform broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) or phage-display proteome screens to identify off-target binding. Thermal shift assays (TSA) detect stabilization of non-target proteins upon compound binding. Validate findings with CRISPR knockouts of suspected off-targets .

How to validate synthetic intermediates' stability under storage conditions?

Methodological Answer:
Store intermediates at varying temperatures (−20°C, 4°C, RT) and humidity levels. Monitor degradation via stability-indicating HPLC over 1–4 weeks. Use accelerated stability testing (40°C/75% RH) per ICH guidelines. Identify degradation products with LC-QTOF-MS and adjust storage to inert atmospheres (argon) if oxidation is observed .

How can computational modeling predict physicochemical properties like solubility or logP?

Methodological Answer:
Use COSMO-RS for solubility predictions in diverse solvents or QSPR models (e.g., ALOGPS) for logP. Molecular dynamics simulations (e.g., GROMACS) assess aggregation tendencies. Validate predictions experimentally via shake-flask solubility tests (UV-Vis quantification) and octanol-water partitioning .

How to resolve discrepancies in solubility data under varying pH or solvent conditions?

Methodological Answer:
Conduct pH-solubility profiling (pH 1–10 buffers) using potentiometric titration (e.g., Sirius T3). Compare solvents (DMSO, PEG-400, cyclodextrin solutions) via equilibrium solubility assays . Use Hansen solubility parameters to rationalize solvent effects. Statistical tools like PCA (Principal Component Analysis) identify dominant factors (e.g., hydrogen bonding capacity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.